molecular formula C7H3F4I B1389793 1-Fluoro-3-iodo-5-(trifluoromethyl)benzene CAS No. 1027513-14-9

1-Fluoro-3-iodo-5-(trifluoromethyl)benzene

Cat. No. B1389793
CAS RN: 1027513-14-9
M. Wt: 290 g/mol
InChI Key: WSIULLRVUJJWOW-UHFFFAOYSA-N
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Description

1-Fluoro-3-iodo-5-(trifluoromethyl)benzene is a chemical compound with the molecular formula C7H3F4I . It is also known by other names such as 3-Fluoro-5-iodobenzotrifluoride and Benzene, 1-fluoro-3-iodo-5-(trifluoromethyl)- . The molecular weight of this compound is 290.00 g/mol .


Molecular Structure Analysis

The InChI representation of the molecule is InChI=1S/C7H3F4I/c8-5-1-4(7(9,10)11)2-6(12)3-5/h1-3H . The Canonical SMILES representation is C1=C(C=C(C=C1F)I)C(F)(F)F .


Chemical Reactions Analysis

While specific chemical reactions involving 1-Fluoro-3-iodo-5-(trifluoromethyl)benzene are not available, it’s worth noting that similar compounds have been used in various chemical reactions. For instance, 1-Iodo-3,5-bis(trifluoromethyl)benzene has been used to investigate the fragmentation reactions of (E)- and (Z)-2-methylbuten-1-yl (aryl)iodonium triflates .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 290.00 g/mol . It has a computed XLogP3-AA value of 3.6 . It has 0 hydrogen bond donor count and 4 hydrogen bond acceptor count . The compound has a rotatable bond count of 0 . The exact mass and monoisotopic mass of the compound is 289.92156 g/mol . The topological polar surface area of the compound is 0 Ų . The heavy atom count of the compound is 12 .

Scientific Research Applications

Organic Synthesis Intermediates

1-Fluoro-3-iodo-5-(trifluoromethyl)benzene: serves as a valuable intermediate in organic synthesis. Its reactivity profile allows for the introduction of trifluoromethyl groups into organic molecules, which can significantly alter the chemical and physical properties of these compounds. This compound is particularly useful in creating building blocks for more complex molecules used in pharmaceuticals and agrochemicals .

Pharmaceutical Research

In pharmaceutical research, this compound’s derivatives are explored for their potential medicinal properties. The presence of both iodine and trifluoromethyl groups within the same molecule provides a unique opportunity to synthesize novel compounds that may exhibit improved pharmacokinetics and metabolic stability .

Agrochemical Development

The trifluoromethyl group is a common feature in many agrochemicals due to its ability to enhance the biological activity of pesticides1-Fluoro-3-iodo-5-(trifluoromethyl)benzene can be used to synthesize new agrochemicals with potential for increased efficacy and reduced environmental impact .

Material Science

In material science, this compound can be utilized to modify the surface properties of materials, such as increasing hydrophobicity or altering refractive indices. This is particularly relevant in the development of advanced coatings and specialty glasses .

Fluorination Reactions

This compound is also employed in fluorination reactions, where it acts as a source of fluorine atoms. Fluorination can lead to the creation of highly stable and potent biologically active molecules, which is a significant area of interest in both pharmaceutical and agrochemical industries .

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the presence of fluorine atoms, 1-Fluoro-3-iodo-5-(trifluoromethyl)benzene is an excellent candidate for use in NMR spectroscopy as a reference or internal standard. Fluorine NMR is a powerful tool in structural analysis and the study of molecular dynamics .

Safety and Hazards

While specific safety and hazard information for 1-Fluoro-3-iodo-5-(trifluoromethyl)benzene is not available, similar compounds have been noted to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-fluoro-3-iodo-5-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F4I/c8-5-1-4(7(9,10)11)2-6(12)3-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSIULLRVUJJWOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)I)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F4I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30673781
Record name 1-Fluoro-3-iodo-5-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Fluoro-3-iodo-5-(trifluoromethyl)benzene

CAS RN

1027513-14-9
Record name 1-Fluoro-3-iodo-5-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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